

A Comparative Analysis of Gold-199 SPECT for Preclinical Research

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Compound of Interest		
Compound Name:	Gold-199	
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A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of **Gold-199** Single Photon Emission Computed Tomography (SPECT) with other key imaging modalities. This report provides a comparative overview of **Gold-199** SPECT, Positron Emission Tomography (PET), Computed Tomography (CT), and Magnetic Resonance Imaging (MRI) for applications in tumor imaging and biodistribution studies, supported by experimental data and detailed protocols.

Gold-199 (199 Au), a radioisotope with a half-life of 3.14 days and principal gamma emissions at 158.4 keV (37.5%) and 208.2 keV (8.1%), is an emerging candidate for preclinical SPECT imaging. Its unique properties, when incorporated into gold nanoparticles (AuNPs), offer a stable and quantifiable platform for in-vivo tracking of biological processes. This guide provides a comparative analysis of 199 Au-SPECT with other widely used imaging modalities, offering insights into its relative performance and potential applications in drug development and cancer research.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of ¹⁹⁹Au-SPECT alongside PET, CT, and MRI in the context of tumor imaging and biodistribution of nanoparticle-based agents. The data is compiled from various preclinical studies to provide a comparative overview.



Imaging Modality	Probe	Primary Applicatio n	Tumor Uptake (%ID/g)	Image Resolution	Key Advantag es	Limitations
¹⁹⁹ Au- SPECT/CT	¹⁹⁹ Au- AuNP- DAPTA	Targeted Tumor Imaging (TNBC)	7.13 ± 0.08[1]	0.6 mm (SPECT)[1]	High stability of radiolabel, Good sensitivity, Quantitative	Lower resolution than PET and MRI
PET/CT	⁸⁹ Zr- labeled AuNP- Antibody	Targeted Tumor Imaging (Pancreatic)	13.8 ± 8.0 (at 120h) [2]	~1-2 mm	High sensitivity, Quantitativ e	Lower resolution than MRI and CT, Use of positron- emitting isotopes
СТ	PEGylated AuNPs	Tumor Imaging (Glioma)	1.5% w/w (equivalent to ~15 %ID/g)[3]	~50-150 μm	High spatial resolution, Anatomical detail	Low soft tissue contrast, Requires high concentrati on of contrast agent
MRI	Gadolinium -labeled AuNPs	Cell Tracking in Brain	N/A (signal enhancem ent)	~20-100 μm[4][5]	Excellent soft tissue contrast, High spatial resolution, No ionizing radiation	Lower sensitivity than nuclear imaging, Indirect detection of agent



Table 1: Comparison of Imaging Modalities for Targeted Tumor Imaging.%ID/g: Percentage of Injected Dose per gram of tissue. TNBC: Triple-Negative Breast Cancer.

Imaging Modality	Probe	Organ with Highest Uptake (excluding tumor)	Uptake Value	Timepoint
¹⁹⁹ Au-SPECT/CT	5-nm ¹⁹⁹ Au- AuNP-DAPTA	Liver	~15 %ID/g[1]	24 h
PET/CT	⁶⁴ Cu-labeled Gold Nanoshells	Liver	~10 %ID/g[6]	46 h
СТ	Anti-EGFR- coated AuNPs	Liver	96 HU[7]	6 h
MRI	Gadolinium Oxide Nanoparticles	Liver	Signal enhancement observed	2 h[8]

Table 2: Biodistribution of Gold Nanoparticle-based Probes in Key Organs.HU: Hounsfield Units.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and further investigation.

Gold-199 SPECT/CT Imaging of Triple-Negative Breast Cancer

- Imaging Agent: 5-nm gold nanoparticles doped with ¹⁹⁹Au and conjugated with D-Ala-peptide T-amide (DAPTA) to target the CCR5 receptor (¹⁹⁹Au-AuNP-DAPTA).
- Animal Model: 4T1 triple-negative breast cancer tumor-bearing mice.



- Injection: 29.6 MBq of ¹⁹⁹Au-AuNP-DAPTA in 100 μL of saline was administered via the tail vein.
- Imaging: SPECT/CT scans were performed 24 hours post-injection using a NanoSPECT/CT scanner.
 - CT Scan: A 45 kVp energy tube at 177 mA was used with 180 projections and 400 ms exposure.
 - SPECT Scan: Helical SPECT was performed with 60 projections at 60 seconds per projection.
- Image Reconstruction: CT and SPECT projections were reconstructed using InvivoScope software, with isotropic voxel sizes of 0.4 mm and 0.6 mm for anatomical and radioactive images, respectively.[1]

PET/CT Imaging of Pancreatic Tumors

- Imaging Agent: NHS-activated gold nanoparticles conjugated with an anti-CA19.9 antibody (5B1) and radiolabeled with Zirconium-89 (89Zr).
- Animal Model: Orthotopic BxPc-3 pancreatic tumor-bearing mice.
- Pre-treatment: To reduce uptake by the mononuclear phagocyte system, mice were pretreated with clodronate liposomes.
- Injection: 89Zr-labeled antibody-gold nanoparticle conjugate was injected intravenously.
- Imaging: PET/CT imaging was performed at various time points up to 120 hours postinjection.[2]

CT Imaging of Brain Tumors

- Imaging Agent: 11 nm gold nanoparticles.
- Animal Model: Mice with intracerebral malignant gliomas.
- Injection: Gold nanoparticles were injected intravenously at a dose of 4 g Au/kg.



 Imaging: Micro-CT imaging was performed 15 hours post-injection. The average increase in radiodensity of the tumor was measured in Hounsfield Units (HU).[3]

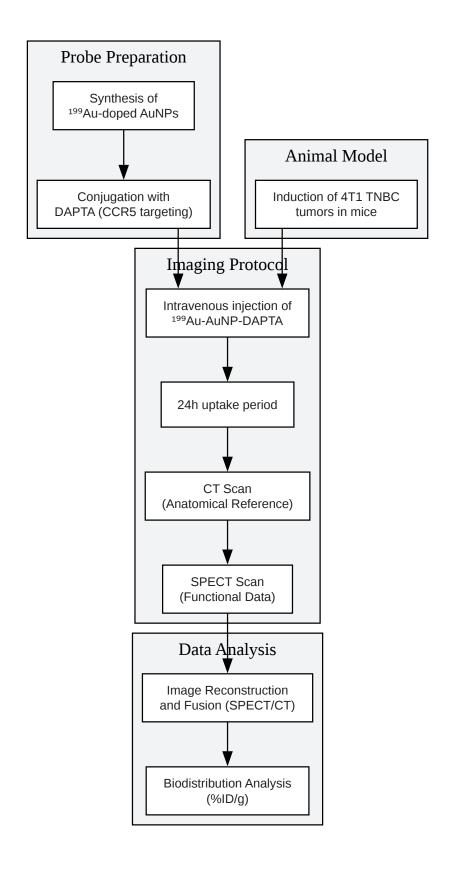
MRI of In Situ Labeled Cells in the Brain

- Imaging Agent: Gadolinium gold nanoparticles (GdAuNP).
- Animal Model: Rats.
- Procedure: GdAuNPs were injected into the lateral ventricle and the striatum of the rat brain for in situ cell labeling.
- Imaging: T1-weighted MRI was performed using ultra-high field magnets (9.4 T and 11.7 T) to achieve high-resolution images (down to 20 μm isotropic voxel size).[4][5]

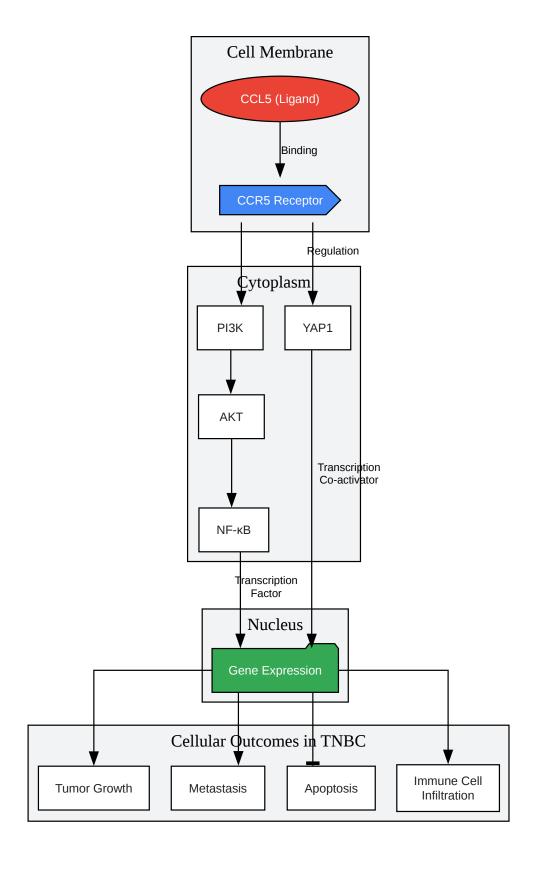
Visualizing the Biological and Experimental Context

To further elucidate the experimental workflows and biological pathways relevant to the application of **Gold-199** SPECT, the following diagrams are provided.









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